5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole is a chemical of interest due to its structure and potential applications in various chemical reactions and studies. While this specific compound might not be directly mentioned in the provided literature, insights can be drawn from related research on isoxazole derivatives.
Synthesis Analysis
Isoxazole derivatives, including compounds structurally similar to 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole, can be synthesized through several methods. One approach involves the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles leading to the formation of isoxazole-4-carboxylic esters and amides under specific conditions (Serebryannikova et al., 2019). Another method includes the reaction of hydroxylamine and ethyl α-ethoxymethylenecyanoacetate, yielding various isoxazole derivatives under different conditions (Kanō et al., 1958).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole, can be analyzed using methods such as DFT calculations. These studies provide insights into the geometrical properties, vibrational wavenumbers, and electronic properties, which are crucial for understanding the behavior and reactivity of these compounds (Kiyani et al., 2015).
Chemical Reactions and Properties
Isoxazole derivatives participate in various chemical reactions, such as cycloaddition and skeletal rearrangement, depending on their specific substituents and reaction conditions. These reactions can be influenced by factors like temperature and catalyst presence, leading to different products and showcasing the compounds' chemical versatility (Tatsuta et al., 1994).
Safety And Hazards
Future Directions
The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research2. Isoxazole and its derivatives have shown promising biological activities, making them a rich source of new compounds for the development of clinically viable drugs213.
Please note that this information is general and may not apply specifically to “5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole”. For more specific information, please consult relevant scientific literature or experts in the field.
properties
IUPAC Name |
methyl 3-methyl-5-(1,2-oxazol-5-yl)-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-5-7(9(12)13-2)8(15-11-5)6-3-4-10-14-6/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRMYPNMBXVMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)C2=CC=NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352168 |
Source
|
Record name | Methyl 3-methyl[5,5'-bi-1,2-oxazole]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole | |
CAS RN |
175277-13-1 |
Source
|
Record name | Methyl 3-methyl[5,5′-biisoxazole]-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175277-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methyl[5,5'-bi-1,2-oxazole]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.